molecular formula C28H20ClN B12713867 2-(1,1'-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole CAS No. 91307-00-5

2-(1,1'-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole

Cat. No.: B12713867
CAS No.: 91307-00-5
M. Wt: 405.9 g/mol
InChI Key: JZEUINUQLUMQIT-UHFFFAOYSA-N
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Description

2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with biphenyl, chlorophenyl, and phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of biphenyl derivatives with chlorophenyl and phenyl-substituted intermediates in the presence of a catalyst can yield the desired pyrrole compound. Specific reaction conditions such as temperature, solvent, and reaction time are crucial for optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of raw materials and catalysts, as well as the optimization of reaction parameters, play a significant role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where specific substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its interaction with cellular proteins may result in the inhibition of specific signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrrole: A simpler pyrrole derivative with a single phenyl group.

    4-Chlorobiphenyl: A biphenyl compound with a chlorine substituent.

    5-Phenyl-1H-pyrrole: A pyrrole derivative with a phenyl group at the 5-position.

Uniqueness

2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole stands out due to its complex structure, which combines multiple aromatic rings and functional groups. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

91307-00-5

Molecular Formula

C28H20ClN

Molecular Weight

405.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-phenyl-5-(4-phenylphenyl)pyrrole

InChI

InChI=1S/C28H20ClN/c29-25-15-17-26(18-16-25)30-27(23-9-5-2-6-10-23)19-20-28(30)24-13-11-22(12-14-24)21-7-3-1-4-8-21/h1-20H

InChI Key

JZEUINUQLUMQIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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